molecular formula C16H32O2S B14521681 5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene CAS No. 62626-81-7

5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene

Cat. No.: B14521681
CAS No.: 62626-81-7
M. Wt: 288.5 g/mol
InChI Key: IWSDNSFCGNGTQK-UHFFFAOYSA-N
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Description

5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene is an organic compound with a complex structure that includes both ether and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene typically involves multi-step organic reactions. One common method starts with the preparation of the diethoxymethyl group, which is then introduced into the octene backbone through a series of substitution and addition reactions. The ethylsulfanyl group is usually added via a thiolation reaction, where an ethylthiol is reacted with an appropriate precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the double bond or the ether group.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted ethers and thioethers.

Scientific Research Applications

5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique functional groups that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene depends on its specific application. In biological systems, it may interact with enzymes or receptors through its ether and sulfanyl groups, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxymethyl)-2-(methylsulfanyl)-6-methyloct-2-ene
  • 5-(Ethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene

Uniqueness

5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene is unique due to the presence of both diethoxymethyl and ethylsulfanyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

62626-81-7

Molecular Formula

C16H32O2S

Molecular Weight

288.5 g/mol

IUPAC Name

5-(diethoxymethyl)-2-ethylsulfanyl-6-methyloct-2-ene

InChI

InChI=1S/C16H32O2S/c1-7-13(5)15(12-11-14(6)19-10-4)16(17-8-2)18-9-3/h11,13,15-16H,7-10,12H2,1-6H3

InChI Key

IWSDNSFCGNGTQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC=C(C)SCC)C(OCC)OCC

Origin of Product

United States

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